Cas no 27740-96-1 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-)

27740-96-1 structure
Nom du produit:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-
- 1-METHYL-6,7-DIHYDROXY-3,4-DIHYDROISOQUINOLINE MONOHYDRATE
- 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- 1-methyl-6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-dihydroxy-1,2,3,4-tetrahydro-1-methylisoquinoline
- 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methylisoquinoline
- HY-113316B
- BSPBio_000596
- 1,2,3,4-Tetrahydro-1-methyl-(S)-6,7-Isoquinolinediol
- (-)-(S)-SALSOLINOL
- UNII-9ILS801M65
- 1ST160612
- NCGC00016840-02
- Prestwick3_000628
- (s)-1-methyl-6,7-dihydroxy-tetrahydroisoquinoline
- SPBio_002815
- NCGC00016840-01
- IBRKLUSXDYATLG-LURJTMIESA-N
- Salsolinol
- CHEMBL1195032
- (-)-Salsolinol
- 27740-96-1
- Prestwick0_000628
- SALSOLINOL, (-)-
- (1S)-1-methyl-1, 2, 3, 4-tetrahydroisoquinoline-6, 7-diol
- SCHEMBL7938058
- AKOS030490971
- Salsolinol1542
- Prestwick2_000628
- BPBio1_000656
- S-(-)-Salsolinol
- E80690
- BDBM50448443
- C09642
- SR-01000838889-3
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)-
- (1s)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Q27890466
- CS-0213960
- CAS-38221-21-5
- (-)-1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- DTXCID601326576
- 9ILS801M65
- (S)-1,2,3,4-Tetrahydro-1-methyl-6,7-isoquinolinediol
- (S)-salsolinol
- SR-01000838889
- (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- DTXSID40897153
- NS00094134
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (S)-
- Prestwick1_000628
- CHEBI:113
- UNII-51619CO22Q
- (R)-(+)-Salsolinol
- (+)-(R)-Salsolinol
- (+)-Salsolinol
- BBL036683
- STL559062
-
- Piscine à noyau: InChI=1S/C10H11NO2.H2O/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-5,11,13H,2-3H2,1H3;1H2
- La clé Inchi: PHUXHXPTWACZCV-UHFFFAOYSA-N
- Sourire: O.O=C1C=C2CCNC(C)=C2C=C1O
Propriétés calculées
- Qualité précise: 195.09000
- Masse isotopique unique: 179.095
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 186
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 52.5A^2
- Le xlogp3: 1
Propriétés expérimentales
- Dense: 1.201±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 257-260 °C
- Point d'ébullition: 362.6°C at 760 mmHg
- Point d'éclair: 175.4°C
- Indice de réfraction: 1.588
- Solubilité: Degré de dissolution (41 G / l) (25 ºC),
- Le PSA: 62.05000
- Le LogP: 0.83420
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Informations de sécurité
- Code de catégorie de danger: 36/37/38-21/22
- Instructions de sécurité: 36/37/39-26
-
Identification des marchandises dangereuses:
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P002V36-5mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 5mg |
$392.00 | 2024-05-07 | |
Aaron | AR002VBI-10mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 98% | 10mg |
$352.00 | 2025-02-11 | |
1PlusChem | 1P002V36-1mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 1mg |
$140.00 | 2024-05-07 | |
Aaron | AR002VBI-5mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 98% | 5mg |
$198.00 | 2025-02-11 | |
1PlusChem | 1P002V36-3mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 3mg |
$281.00 | 2024-05-07 |
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Littérature connexe
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
27740-96-1 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-) Produits connexes
- 1057720-35-0(tert-Butyl (2-bromo-4-(trifluoromethoxy)phenyl)carbamate)
- 2171798-46-0(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-methylpentanamido}oxy)acetic acid)
- 2111628-62-5(1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol)
- 865187-86-6(6,7-dihydro-4H-thieno[3,2-c]pyran)
- 1806919-79-8(3-Chloro-2-(difluoromethyl)-4-fluoropyridine-5-carbonyl chloride)
- 436092-93-2(2-5-(4-Amino-phenyl)-tetrazol-2-yl-1-piperidin-1-yl-ethanone)
- 320424-28-0(3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole)
- 25369-35-1(2-chloro-7-nitro-1H-Indole)
- 1699741-70-2(2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate)
- 1196507-13-7(tert-butyl N-[trans-4-methoxypiperidin-3-yl]carbamate)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:27740-96-1)Salsolinol

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête